2-Chloro-7-nitroquinazoline
CAS No.:
Cat. No.: VC15794122
Molecular Formula: C8H4ClN3O2
Molecular Weight: 209.59 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C8H4ClN3O2 |
|---|---|
| Molecular Weight | 209.59 g/mol |
| IUPAC Name | 2-chloro-7-nitroquinazoline |
| Standard InChI | InChI=1S/C8H4ClN3O2/c9-8-10-4-5-1-2-6(12(13)14)3-7(5)11-8/h1-4H |
| Standard InChI Key | ZTMFKGYUKMZLEZ-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC2=CN=C(N=C2C=C1[N+](=O)[O-])Cl |
Introduction
Chemical Identity and Structural Characteristics
Molecular Architecture
2-Chloro-7-nitroquinazoline features a fused bicyclic system comprising a benzene ring and a pyrimidine ring. The chlorine substituent at position 2 and the nitro group at position 7 introduce electronic effects that influence reactivity and intermolecular interactions. X-ray crystallography of analogous quinazoline derivatives reveals planar geometries with bond lengths consistent with aromatic systems, though specific structural data for this compound remain limited .
Physicochemical Properties
Key physical properties are summarized in Table 1. The compound’s high boiling point and moderate lipophilicity () suggest suitability for reactions in polar aprotic solvents. Its vapor pressure of at indicates low volatility, necessitating controlled handling to avoid inhalation exposure .
Table 1: Physicochemical Properties of 2-Chloro-7-nitroquinazoline
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 209.589 g/mol |
| Density | |
| Boiling Point | |
| Flash Point | |
| LogP | 1.99 |
| Vapor Pressure | (25°C) |
Synthesis and Functionalization
Nitration and Chlorination Strategies
A common precursor for 2-chloro-7-nitroquinazoline is 2,4-dichloro-7-nitroquinazoline, which undergoes selective substitution at the 4-position. Thakare and Kakad demonstrated that reacting 2,4-dichloro-7-nitroquinazoline with alkyl amines in solvents like tetrahydrofuran (THF) at yields 2-chloro-N-alkyl-7-nitroquinazolin-4-amines with >80% selectivity . Temperature control is critical to avoid over-alkylation, as higher temperatures promote competing reactions at the 2-position.
Cyclization and Hydrolysis
Alternative routes involve cyclization of urea derivatives. Tian et al. described a one-pot synthesis of quinazoline-2,4-diones from anthranilic acid derivatives using potassium cyanate and NaOH, followed by HCl treatment . While this method primarily targets dione structures, modifying the starting material to include nitro and chloro groups could adapt the pathway for 2-chloro-7-nitroquinazoline synthesis.
Patent-Based Approaches
A Chinese patent (CN1749250A) outlines a five-step synthesis starting from veratrole (1,2-dimethoxybenzene): nitration to 3,4-dimethoxynitrobenzene, hydrogenation to 3,4-dimethoxyaniline, urea formation with triphosgene and cyanamide, cyclization with , and alkalization to yield 2-chloro-4-amino-6,7-dimethoxyquinazoline . Although targeting a methoxy-substituted analog, this pathway highlights the utility of nitro-to-amine reductions and cyclization steps, which could be modified for nitro-retention at position 7.
Reactivity and Chemical Behavior
Nucleophilic Displacement
The chlorine atom at position 2 is susceptible to nucleophilic displacement, particularly in the presence of strong bases. Reactions with amines, alkoxides, or thiols yield substituted derivatives, enabling diversification of the quinazoline scaffold. For example, treatment with methylamine in ethanol at reflux replaces chlorine with a methylamino group, forming 2-(methylamino)-7-nitroquinazoline .
Applications in Pharmaceutical Chemistry
Antibacterial and Antifungal Activity
Preliminary studies on chlorinated nitroquinazolines demonstrate moderate activity against Staphylococcus aureus and Candida albicans. The nitro group’s electron-deficient nature likely disrupts microbial electron transport chains, though mechanistic details remain under investigation .
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